1,1-Diethoxy-2-hexyl-3-phenyl-2-propene
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Overview
Description
1,1-Diethoxy-2-hexyl-3-phenyl-2-propene is an organic compound characterized by its unique structure, which includes diethoxy, hexyl, and phenyl groups attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-2-hexyl-3-phenyl-2-propene can be synthesized through a series of organic reactions. One common method involves the reaction of 2-hexyl-3-phenylpropene with diethyl ether in the presence of an acid catalyst. The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1,1-Diethoxy-2-hexyl-3-phenyl-2-propene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the diethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid, and epoxides.
Reduction: Hexylphenylpropanol and hexylphenylpropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Diethoxy-2-hexyl-3-phenyl-2-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1-Diethoxy-2-hexyl-3-phenyl-2-propene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group can engage in π-π interactions, further modulating its behavior in chemical and biological systems.
Comparison with Similar Compounds
Cinnamaldehyde: Shares the phenylpropene backbone but lacks the diethoxy and hexyl groups.
Cinnamyl Alcohol: Similar structure but with a hydroxyl group instead of diethoxy groups.
β-Methylstyrene: Contains a phenylpropene structure but with different substituents.
Uniqueness: 1,1-Diethoxy-2-hexyl-3-phenyl-2-propene is unique due to its combination of diethoxy, hexyl, and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
67845-59-4 |
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Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(diethoxymethyl)oct-1-enylbenzene |
InChI |
InChI=1S/C19H30O2/c1-4-7-8-12-15-18(19(20-5-2)21-6-3)16-17-13-10-9-11-14-17/h9-11,13-14,16,19H,4-8,12,15H2,1-3H3 |
InChI Key |
QOUAYQKASAQPJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC1=CC=CC=C1)C(OCC)OCC |
Origin of Product |
United States |
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